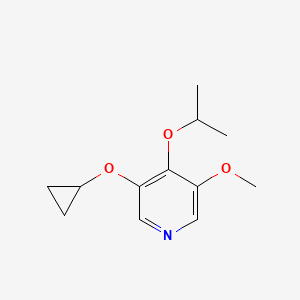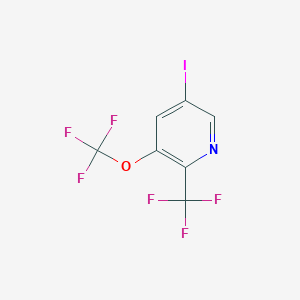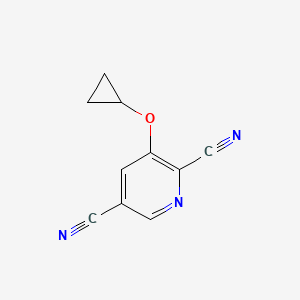
3-Cyclopropoxypyridine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxypyridine-2,5-dicarbonitrile is an organic compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol . This compound has gained attention in the field of materials chemistry, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,5-dicarbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide at 120°C for 6 hours . Another approach utilizes a one-pot three-component reaction involving malononitrile, substituted aldehydes, and cyanoacetamide catalyzed by chitosan-doped calcium hydroxyapatites in ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as environmentally benign solvents and reusable catalysts, is often emphasized to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypyridine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like perchloric acid.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Perchloric acid is an effective oxidizing agent for cyclopropanation reactions.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopropanated products, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
3-Cyclopropoxypyridine-2,5-dicarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,5-dicarbonitrile involves its ability to undergo intramolecular charge transfer (ICT) from the donor to the acceptor. This property is crucial for its use in organic electronic devices, where it facilitates efficient electron transport .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: These compounds are used in the synthesis of biologically active molecules and have multiple biological activities.
Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile: Known for its electron-transporting properties and use in OLEDs.
Uniqueness
3-Cyclopropoxypyridine-2,5-dicarbonitrile is unique due to its cyclopropoxy group, which imparts distinct electronic properties and enhances its performance in organic electronic devices. Its ability to undergo efficient intramolecular charge transfer and its high ionization potential make it a valuable compound in materials chemistry .
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-4-7-3-10(14-8-1-2-8)9(5-12)13-6-7/h3,6,8H,1-2H2 |
InChI Key |
OCTACMTURPUYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-4-tert-butyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B14808655.png)
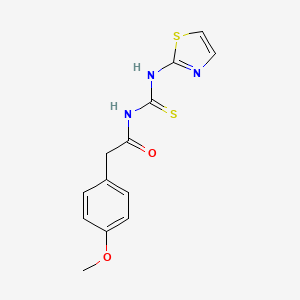
![1-(Furan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14808669.png)

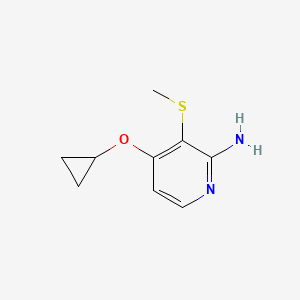
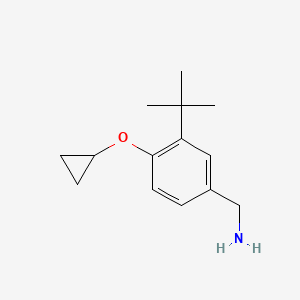
![N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}pyridin-2-amine](/img/structure/B14808687.png)
![N-(4-ethoxyphenyl)-4-oxo-4-[2-(3-phenylpropanoyl)hydrazinyl]butanamide](/img/structure/B14808702.png)
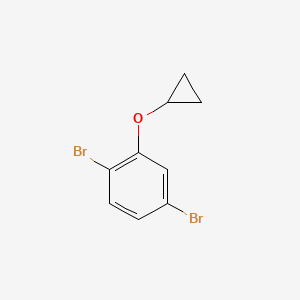

![(3E)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14808724.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14808725.png)
